molecular formula C9H8ClFO4S B3060124 Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate CAS No. 1779133-08-2

Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

Cat. No.: B3060124
CAS No.: 1779133-08-2
M. Wt: 266.67
InChI Key: XVNQJTSYYODZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is an organic compound with the molecular formula C9H8ClFO4S. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate typically involves the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically obtained in high purity through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include sulfonamides or sulfonyl thiocyanates.

    Oxidation: Products include sulfonic acids or sulfonate esters.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate involves the reactivity of its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets include enzymes with active site nucleophiles such as serine, cysteine, or lysine residues. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-chloro-2-fluorophenyl)sulfonyl]acetate
  • Methyl [(5-chloro-3-fluorophenyl)sulfonyl]acetate
  • Methyl [(5-chloro-2-bromophenyl)sulfonyl]acetate

Uniqueness

Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both electron-withdrawing groups (chlorine and fluorine) enhances the electrophilicity of the sulfonyl group, making it more reactive towards nucleophiles.

Properties

IUPAC Name

methyl 2-(5-chloro-2-fluorophenyl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-15-9(12)5-16(13,14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNQJTSYYODZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167933
Record name Acetic acid, 2-[(5-chloro-2-fluorophenyl)sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779133-08-2
Record name Acetic acid, 2-[(5-chloro-2-fluorophenyl)sulfonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779133-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(5-chloro-2-fluorophenyl)sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
Reactant of Route 4
Reactant of Route 4
Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.